Cas no 927801-18-1 (2-(Cyclohexylmethyl)morpholine)

2-(Cyclohexylmethyl)morpholine is a versatile organic compound featuring a morpholine ring substituted with a cyclohexylmethyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical applications. The cyclohexyl moiety enhances lipophilicity, potentially improving membrane permeability in drug design, while the morpholine ring contributes to solubility and stability. Its balanced polarity and steric profile make it a useful intermediate in synthesizing bioactive molecules, particularly in the development of CNS-targeting compounds. The compound’s stability under varied conditions further supports its utility in multi-step synthetic routes. Proper handling and storage are recommended to maintain its integrity.
2-(Cyclohexylmethyl)morpholine structure
927801-18-1 structure
Product Name:2-(Cyclohexylmethyl)morpholine
CAS No:927801-18-1
MF:C11H21NO
MW:183.290543317795
CID:1034891
PubChem ID:55278348
Update Time:2025-11-01

2-(Cyclohexylmethyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 2-(Cyclohexylmethyl)morpholine
    • CMB80118
    • EN300-1845407
    • AKOS006331154
    • DTXSID70717279
    • CS-0271619
    • A909733
    • 927801-18-1
    • DB-239041
    • MDL: MFCD09055011
    • Inchi: 1S/C11H21NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h10-12H,1-9H2
    • InChI Key: BXLBFBYACGPOLN-UHFFFAOYSA-N
    • SMILES: O1CCNCC1CC1CCCCC1

Computed Properties

  • Exact Mass: 183.162314293g/mol
  • Monoisotopic Mass: 183.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

2-(Cyclohexylmethyl)morpholine Security Information

  • Storage Condition:Sealed in dry,2-8°C

2-(Cyclohexylmethyl)morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM163283-1g
2-(cyclohexylmethyl)morpholine
927801-18-1 95%
1g
$557 2021-08-05
Chemenu
CM163283-1g
2-(cyclohexylmethyl)morpholine
927801-18-1 95%
1g
$*** 2023-05-29
Alichem
A449036992-1g
2-(Cyclohexylmethyl)morpholine
927801-18-1 95%
1g
$484.80 2023-08-31
Enamine
EN300-1845407-0.05g
2-(cyclohexylmethyl)morpholine
927801-18-1
0.05g
$912.0 2023-09-19
Enamine
EN300-1845407-0.1g
2-(cyclohexylmethyl)morpholine
927801-18-1
0.1g
$956.0 2023-09-19
Enamine
EN300-1845407-0.25g
2-(cyclohexylmethyl)morpholine
927801-18-1
0.25g
$999.0 2023-09-19
Enamine
EN300-1845407-0.5g
2-(cyclohexylmethyl)morpholine
927801-18-1
0.5g
$1043.0 2023-09-19
Enamine
EN300-1845407-1.0g
2-(cyclohexylmethyl)morpholine
927801-18-1
1g
$1086.0 2023-06-01
Enamine
EN300-1845407-2.5g
2-(cyclohexylmethyl)morpholine
927801-18-1
2.5g
$2127.0 2023-09-19
Enamine
EN300-1845407-5.0g
2-(cyclohexylmethyl)morpholine
927801-18-1
5g
$3147.0 2023-06-01

2-(Cyclohexylmethyl)morpholine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:927801-18-1)2-(Cyclohexylmethyl)morpholine
Order Number:A909733
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:36
Price ($):419.0
Email:sales@amadischem.com

Additional information on 2-(Cyclohexylmethyl)morpholine

Professional Introduction to Compound with CAS No. 927801-18-1 and Product Name: 2-(Cyclohexylmethyl)morpholine

2-(Cyclohexylmethyl)morpholine, identified by the Chemical Abstracts Service (CAS) number 927801-18-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the morpholine class, a heterocyclic amine derivative known for its broad spectrum of biological activities. The structural motif of 2-(Cyclohexylmethyl)morpholine features a cyclohexylmethyl side chain attached to a morpholine ring, which imparts unique physicochemical properties and potential pharmacological relevance. The presence of both aromatic and aliphatic moieties in its structure suggests versatile interactions with biological targets, making it a promising candidate for further exploration in drug discovery and development.

The morpholine core is a well-documented scaffold in medicinal chemistry, exhibiting properties such as solubility, metabolic stability, and the ability to modulate enzyme activity. In recent years, derivatives of morpholine have been extensively studied for their potential applications in treating various diseases, including neurological disorders, infectious diseases, and inflammatory conditions. The cyclohexylmethyl substituent in 2-(Cyclohexylmethyl)morpholine introduces steric hindrance and lipophilicity, which can influence both the compound's solubility profile and its interaction with biological macromolecules. This balance between hydrophilic and lipophilic characteristics is crucial for optimizing pharmacokinetic properties, ensuring better bioavailability and target engagement.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 2-(Cyclohexylmethyl)morpholine with high precision. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in pathophysiological processes. For instance, preliminary computational studies have indicated potential interactions with monoamine oxidase (MAO) enzymes, which are known to play a role in neurotransmitter metabolism. Additionally, the morpholine ring's ability to form hydrogen bonds with polar residues in protein binding pockets makes it an attractive moiety for designing selective inhibitors.

In the realm of drug discovery, the synthesis of novel derivatives like 2-(Cyclohexylmethyl)morpholine is often guided by structure-activity relationship (SAR) studies. These studies aim to correlate structural features with biological activity, allowing chemists to optimize lead compounds for enhanced efficacy and reduced toxicity. The cyclohexylmethyl group's role in modulating electronic properties and steric bulk has been particularly noted in improving binding interactions with target proteins. Furthermore, the morpholine ring's stability under physiological conditions makes it a favorable choice for long-acting therapeutic agents.

The pharmacological potential of 2-(Cyclohexylmethyl)morpholine has also been explored in preclinical models. While comprehensive clinical data is still limited, early-stage studies have shown promising results in animal models of inflammation and pain. The compound's ability to interact with both central nervous system (CNS) receptors and peripheral enzymes suggests multifaceted therapeutic applications. For instance, its interaction with opioid receptors might make it a candidate for developing novel analgesics with improved safety profiles compared to traditional opioids.

From a synthetic chemistry perspective, 2-(Cyclohexylmethyl)morpholine represents an interesting challenge due to its complex architecture. Modern synthetic methodologies have enabled efficient access to this compound through multi-step reactions involving cyclization, alkylation, and functional group transformations. Advances in catalytic processes have further streamlined these synthetic routes, making large-scale production feasible for research purposes. The development of green chemistry principles has also encouraged the use of sustainable solvents and reagents in its synthesis, aligning with global efforts towards environmentally responsible pharmaceutical manufacturing.

The analytical characterization of 2-(Cyclohexylmethyl)morpholine has been performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and purity profile. High-performance liquid chromatography (HPLC) has been particularly useful for determining its chromatographic behavior and assessing impurity profiles in bulk samples. Such analytical rigor ensures that the compound meets stringent quality standards before being subjected to biological evaluation.

In conclusion,2-(Cyclohexylmethyl)morpholine (CAS No. 927801-18-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of chemical features positions it as a valuable tool for exploring new therapeutic avenues. As our understanding of biological pathways continues to expand, compounds like 2-(Cyclohexylmethyl)morpholine will likely play a crucial role in developing next-generation medicines that address unmet medical needs more effectively.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:927801-18-1)2-(Cyclohexylmethyl)morpholine
A909733
Purity:99%
Quantity:1g
Price ($):419.0
Email